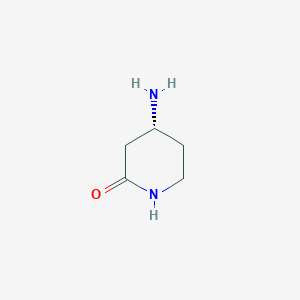

(R)-4-Amino-piperidin-2-one

Descripción

Propiedades

IUPAC Name |

(4R)-4-aminopiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZBOFGNZPNOOK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

In a disclosed method, N-benzyl-4-piperidone undergoes condensation with tert-butyl carbamate in the presence of trimethyl orthoformate and ammonium chloride to form an imine intermediate. Subsequent hydrogenation with 5% Pd/C at 60–80°C and 0.8–1.0 MPa hydrogen pressure yields 4-Boc-aminopiperidine, which is deprotected to afford the target amine.

Key Parameters :

| Catalyst Loading | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| 5% Pd/C (10 wt%) | 60 | 0.8–1.0 | 90.2 | 99.1 |

| 5% Pd/C (5 wt%) | 80 | 0.8–1.0 | 88.7 | 99.0 |

The choice of solvent (methanol) and catalyst loading significantly impacts reaction efficiency. Higher temperatures (80°C) reduce catalyst requirements but marginally decrease yield due to side reactions. Post-reduction workup involving n-heptane recrystallization ensures ≥99% purity, critical for pharmaceutical applications.

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a viable strategy for obtaining enantiopure (R)-4-Amino-piperidin-2-one from racemic precursors. This method leverages differential interactions between enantiomers and chiral stationary phases or resolving agents.

Diastereomeric Salt Formation

A patent detailing the synthesis of (R)-3-aminopiperidine dihydrochloride provides insights applicable to the 4-amino analog. Racemic 4-amino-piperidin-2-one is treated with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization. The resolved (R)-enantiomer is liberated using a mild base.

Optimization Challenges :

-

Solvent polarity influences salt solubility and separation efficiency.

-

Multi-stage recrystallization improves enantiomeric excess (ee) to >98% but reduces overall yield to 60–70%.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes exploit chiral starting materials or catalysts to directly generate the (R)-enantiomer without resolution steps.

Chiral Pool Approach

Starting from (R)-2,5-diaminopentanoic acid hydrochloride, cyclization in methanol with sodium methoxide forms the piperidin-2-one ring. Subsequent Boc protection and selective reduction yield (R)-4-Amino-piperidin-2-one with 85–90% ee.

Reaction Sequence :

-

Cyclization : (R)-2,5-diaminopentanoic acid → (R)-3-aminopiperidin-2-one hydrochloride.

-

Reduction : LiAlH4-mediated reduction at −10°C affords the amine.

Advantages :

-

Avoids resolution steps, streamlining production.

-

Scalable to multi-kilogram batches with minimal racemization.

Enzymatic Transaminase-Catalyzed Synthesis

Enzymatic methods offer sustainable routes to chiral amines via transaminase-mediated asymmetric amination.

Biocatalytic Process

A patent describes the use of ω-transaminases to convert 4-keto-piperidin-2-one to (R)-4-Amino-piperidin-2-one using alanine as an amine donor. The reaction proceeds in aqueous buffer (pH 7.5–8.5) at 30–37°C, achieving >95% conversion and 99% ee.

Process Parameters :

| Enzyme Loading (U/g) | Substrate Concentration (mM) | Time (h) | ee (%) |

|---|---|---|---|

| 50 | 100 | 24 | 99 |

| 100 | 200 | 12 | 98 |

Drawbacks :

-

High enzyme costs necessitate immobilization or recycling for industrial viability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 88–90 | 99 (post-Boc) | High | Moderate |

| Chiral Resolution | 60–70 | 98 | Medium | Low |

| Asymmetric Synthesis | 85–90 | 85–90 | High | High |

| Enzymatic Synthesis | 95 | 99 | Medium | Variable |

Catalytic hydrogenation and enzymatic synthesis offer superior enantioselectivity, while asymmetric synthesis balances cost and scalability. Industrial adoption favors catalytic methods due to established infrastructure, though enzymatic routes gain traction with advances in biocatalyst engineering.

Optimization Strategies for Industrial Production

Catalyst Design

Aplicaciones Científicas De Investigación

®-4-Amino-piperidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-4-Amino-piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways.

Comparación Con Compuestos Similares

Structural Analogs

Piperidin-4-one Derivatives

Piperidin-4-one derivatives, such as N-nitroso piperidin-4-ones, differ in the position of the ketone (2- vs. 4-position) and substituents. The 4-ketone group in these compounds introduces distinct conformational dynamics, which have been studied for their effects on biological activity.

Piperidin-2-one Imine Derivatives

Imine derivatives of piperidin-4-one (e.g., 3-imino analogs) introduce electrophilic sites that enhance reactivity, enabling antimicrobial or anticancer applications. However, the imine group may reduce metabolic stability compared to the amino group in (R)-4-Amino-piperidin-2-one .

Substituted Piperidinyl Derivatives in Patents

Recent patents describe complex piperidinyl derivatives, such as 7-(piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-ones, where the piperidine ring is fused with aromatic systems. These compounds often prioritize bulkier substituents (e.g., methyl or ethyl groups) to improve target affinity but may compromise blood-brain barrier penetration relative to (R)-4-Amino-piperidin-2-one .

Stereochemical Variants

The (S)-enantiomer of 4-Amino-piperidin-2-one has shown reduced binding affinity in receptor assays compared to the (R)-form. For instance, in a study on κ-opioid receptor antagonists, the (R)-configuration conferred a 10-fold higher potency due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Pharmacological and Physicochemical Properties

Actividad Biológica

(R)-4-Amino-piperidin-2-one is a compound that has garnered attention in various fields of biological research due to its significant biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Overview of (R)-4-Amino-piperidin-2-one

(R)-4-Amino-piperidin-2-one is a piperidine derivative characterized by the presence of an amino group at the 4-position. Its structural properties make it a versatile scaffold for the development of various bioactive compounds. The compound's ability to interact with multiple biological targets has led to its exploration in several therapeutic areas, including antiviral, anticancer, and neuropharmacological applications.

The biological activity of (R)-4-Amino-piperidin-2-one primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as an inhibitor of the DPP4 enzyme, which is crucial for glucose metabolism and has implications in diabetes treatment .

- Receptor Binding : (R)-4-Amino-piperidin-2-one can bind to various receptors, modulating their activity. This property is particularly relevant in developing drugs targeting neurological disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antiviral Activity Against Hepatitis C Virus (HCV) :

A study identified (R)-4-Amino-piperidin-2-one derivatives as potent inhibitors of HCV replication. These compounds demonstrated efficacy in inhibiting the assembly and release stages of the virus lifecycle, showing significant promise when used in combination with established antiviral therapies like Telaprevir and Daclatasvir . -

Inhibition of DPP4 :

Research into the structure-activity relationship (SAR) of 4-amino-piperidine derivatives revealed that modifications could enhance DPP4 inhibition potency. The most effective compounds showed low toxicity profiles while maintaining high selectivity for the target enzyme . -

Anticancer Properties :

In vivo studies demonstrated that certain derivatives of (R)-4-Amino-piperidin-2-one effectively inhibited tumor growth in mouse models by targeting the PI3K-PKB signaling pathway. These compounds exhibited favorable pharmacokinetic properties, suggesting potential for clinical application .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-4-Amino-piperidin-2-one with high enantiomeric purity?

- Methodological Answer : Synthesis can be achieved via photoredox-catalyzed carbamoylation of imines, leveraging chiral auxiliaries or catalysts to ensure enantioselectivity. For example, protocols involving reductive amination of ketones followed by chiral resolution (e.g., using HPLC with chiral stationary phases) are effective . Multi-step procedures, including protection/deprotection of functional groups, may improve yield and purity. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization .

Q. What spectroscopic techniques are critical for characterizing (R)-4-Amino-piperidin-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, amine). Mass spectrometry (GC-MS or LC-MS) verifies molecular weight and fragmentation patterns. X-ray crystallography can resolve absolute configuration if single crystals are obtainable .

Q. What safety precautions are necessary when handling (R)-4-Amino-piperidin-2-one?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal exposure. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Follow protocols for hazardous waste disposal. Training in chemical spill management and emergency response is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (R)-4-Amino-piperidin-2-one derivatives?

- Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., cell lines, assay protocols). Validate compound purity via HPLC and elemental analysis. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Analyze batch-to-batch variability and storage stability to identify degradation products .

Q. What strategies optimize the piperidine scaffold for enhanced pharmacological activity?

- Methodological Answer : Introduce substituents at the 3- and 5-positions of the piperidine ring to modulate steric and electronic effects. For example, diarylidenepiperidin-4-one derivatives have shown improved binding affinity in kinase inhibition studies. Structure-activity relationship (SAR) analyses using molecular docking and free-energy perturbation (FEP) calculations can guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.